2-Methoxycinnamyl acetate

Description

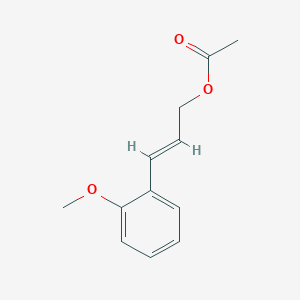

Structure

2D Structure

3D Structure

Properties

CAS No. |

38822-47-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |

InChI Key |

MZCITWGLXKYOGE-FNORWQNLSA-N |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=CC=C1OC |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Pathways of Methoxycinnamyl Acetate and Its Precursors

Identification in Natural Sources (e.g., Plant Extracts and Essential Oils)

2-Methoxycinnamyl acetate (B1210297) is not a widely distributed compound in nature but has been identified as a constituent in the essential oil of Cinnamomum cassia, commonly known as Chinese cinnamon or cassia. nih.govthegoodscentscompany.com Analysis of essential oils from the bark of this plant has revealed the presence of 2-methoxycinnamyl acetate, although often as a minor component compared to its precursors and related molecules. nih.govchemrxiv.org

The primary precursor, 2-methoxycinnamic acid, is found more abundantly in Cinnamomum cassia essential oil. nih.govresearchgate.netresearchgate.net Its presence, alongside related compounds like cinnamaldehyde (B126680) and cinnamyl acetate, provides strong evidence for an active biosynthetic pathway within the plant leading to these various phenylpropanoids. nih.govwikipedia.org The compound trans-2-Methoxycinnamic acid has been specifically identified in Chinese cinnamon. hmdb.ca

Table 1: Natural Occurrence of this compound and Key Precursors

| Compound | Natural Source | Plant Part | Reference |

|---|---|---|---|

| This compound | Cinnamomum cassia | Bark (Essential Oil) | datapdf.com |

| cis-2-Methoxycinnamic acid | Cinnamomum cassia | Bark (Essential Oil) | nih.govsigmaaldrich.com |

| trans-2-Methoxycinnamic acid | Cinnamomum cassia (Chinese cinnamon) | Not specified | hmdb.ca |

| Cinnamyl acetate | Cinnamomum cassia, Cinnamomum zeylanicum | Bark (Essential Oil) | nih.govchemrxiv.orgwikipedia.org |

**3.2. Biosynthetic Routes to Methoxycinnamic Acid Derivatives

The biogenesis of this compound is rooted in primary metabolism, originating from pathways that produce aromatic amino acids. These foundational routes supply the basic carbon skeleton which is then modified through a series of enzymatic reactions to yield the final specialized product.

The journey to this compound begins with the shikimate pathway , a seven-step metabolic route that is fundamental to plants and microorganisms for the production of aromatic amino acids. nih.govnnfcc.co.uk This pathway is not found in animals. It starts with the condensation of two central metabolites: phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govnumberanalytics.com

Through a sequence of enzymatic reactions, these precursors are converted into chorismate , a critical branch-point intermediate. nih.govnumberanalytics.comresearchgate.net Chorismate serves as the direct precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov

For the biosynthesis of cinnamic acid derivatives, L-phenylalanine is the key starting material that enters the phenylpropanoid pathway . frontiersin.org This pathway is responsible for an enormous variety of plant secondary metabolites. frontiersin.org The first and committing step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netresearchgate.net This core C6-C3 skeleton (a benzene (B151609) ring with a three-carbon side chain) is then subjected to a series of modifications, such as hydroxylations and methylations, to create the vast diversity of phenylpropanoids found in nature. nih.gov

Table 2: Key Intermediates in the Biosynthesis of the Phenylpropanoid Skeleton

| Pathway | Key Precursor(s) | Key Intermediate(s) | Key Product/Entry to Next Pathway | Reference |

|---|---|---|---|---|

| Primary Metabolism (Glycolysis / Pentose Phosphate Pathway) | Glucose | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | PEP, E4P | nih.gov |

| Shikimate Pathway | PEP, E4P | Shikimate, Chorismate | L-phenylalanine | nih.govwikipedia.org |

| Phenylpropanoid Pathway (General) | L-phenylalanine | trans-Cinnamic acid | Cinnamic acid derivatives | frontiersin.orgresearchgate.net |

Once trans-cinnamic acid is formed, its structure is further elaborated by a suite of enzymes. To arrive at 2-methoxycinnamic acid, the precursor to this compound, a series of specific enzymatic derivatizations must occur. The enzyme trans-cinnamate 2-monooxygenase (also known as cinnamate (B1238496) 2-hydroxylase) catalyzes the hydroxylation of trans-cinnamic acid at the ortho- (C2) position of the benzene ring to form 2-hydroxycinnamic acid. wikipedia.org Following this, an O-methyltransferase (OMT) enzyme would catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to the newly added hydroxyl group, yielding 2-methoxycinnamic acid.

The subsequent steps to form this compound involve the reduction of the carboxylic acid group and then esterification.

A carboxyl-reducing enzyme, such as a cinnamoyl-CoA reductase (CCR) followed by a cinnamyl alcohol dehydrogenase (CAD), would reduce 2-methoxycinnamic acid to 2-methoxycinnamyl alcohol. nih.gov

Finally, an acyltransferase, likely an alcohol acyltransferase (AAT), would catalyze the esterification of 2-methoxycinnamyl alcohol with an acetyl donor, such as acetyl-CoA, to produce this compound. The synthesis of the related compound cinnamyl acetate can be catalyzed by a lipase (B570770) enzyme, suggesting a similar mechanism may be involved here. wikipedia.org

The rate at which these compounds are synthesized and accumulate is governed by metabolic flux , which is the flow of metabolites through the pathway. purdue.edu This flux is tightly regulated and can be influenced by developmental cues and environmental stresses, leading to changes in the concentration of final products like this compound in the plant. frontiersin.orgoup.com Studies on phenylpropanoid metabolism often use metabolic flux analysis to quantify the rate of biosynthesis and turnover of these compounds, revealing how plants dynamically control the allocation of carbon into these specialized metabolic channels. purdue.eduresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Methoxycinnamyl Acetate

Chromatographic Separation and Detection Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification and purity analysis of 2-methoxycinnamyl acetate (B1210297). This method separates volatile compounds in a sample, which are then identified by their unique mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for precise structural confirmation.

For 2-methoxycinnamyl acetate (C₁₂H₁₄O₃), the molecular ion peak [M]⁺ is observed at an m/z of 206.09. uni.lu The fragmentation pattern is key to its identification. Common fragmentation involves the cleavage of the acetate group. For instance, the loss of the acetyl group (CH₃CO) can lead to characteristic fragments. This pattern, combined with the compound's specific retention time in the GC column, confirms its identity. whitman.edulibretexts.org

Purity is assessed by examining the gas chromatogram. A single, sharp peak indicates a high-purity sample. The presence of additional peaks suggests impurities, which can be identified through their own mass spectra. jeol.com This high sensitivity makes GC-MS ideal for detecting even trace contaminants.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the precise quantification of this compound, especially in complex mixtures. nih.govnih.gov This technique separates components in a liquid mobile phase that is passed through a solid stationary phase.

A common approach for analyzing cinnamyl derivatives is reversed-phase HPLC, often utilizing a C18 column. The mobile phase typically consists of a mixture of polar organic solvents, like acetonitrile (B52724), and water. rsc.orgsielc.com Detection is commonly performed with a UV detector, as the aromatic and conjugated system of this compound allows for strong absorbance at specific wavelengths, such as 292 nm. rsc.org

Quantitative analysis is achieved by creating a calibration curve from standards of known concentrations. By comparing the peak area of the analyte in a sample to this curve, its exact concentration can be determined. researchgate.net The retention times for cinnamaldehyde (B126680) and cinnamic acid, related compounds, have been found to be around 7.1 and 6.0 minutes, respectively, under specific conditions. rsc.org

Thin Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative assessment of this compound. bjbms.orgnih.gov It is widely used to monitor reaction progress, check compound purity, and separate components in a mixture. rsc.orgresearchgate.net

In a typical TLC analysis, the compound is spotted on a silica (B1680970) gel plate which acts as the stationary phase. A solvent system, such as a mixture of toluene (B28343) and ethyl acetate, serves as the mobile phase. nih.gov As the solvent ascends the plate via capillary action, the compound separates based on its polarity. chemistryhall.com

The position of the compound is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This Rf value is a characteristic identifier under specific TLC conditions. Visualization is often achieved under UV light due to the compound's UV-active nature. nih.gov

Spectroscopic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. rsc.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the atomic connectivity and chemical environment within the molecule.

¹H-NMR: The proton NMR spectrum provides distinct signals for each type of proton. The chemical shifts (δ) are indicative of their electronic environment. For cinnamyl esters, characteristic signals include those for the phenyl protons, alkene protons, and protons from the acetate and methoxy (B1213986) groups. sciepub.com For example, in a related compound, cinnamyl acetate, the acetyl protons appear as a singlet around δ 2.03 ppm. researchgate.net The alkene protons typically appear as a doublet and a doublet of triplets between δ 6.21 and δ 6.54 ppm. sciepub.com

¹³C-NMR: The carbon NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For cinnamyl acetate, the carbonyl carbon of the ester appears significantly downfield around δ 171.13 ppm, while the acetyl methyl carbon is found upfield around δ 19.76 ppm. researchgate.net The carbons of the aromatic ring and the double bond also have characteristic chemical shifts. semanticscholar.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. sapub.org

Solid-State NMR: While less common for routine analysis, solid-state NMR can provide valuable information on the compound's conformation and intermolecular interactions in its solid form.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | ¹H-NMR (Predicted δ, ppm) | ¹³C-NMR (Predicted δ, ppm) |

| Acetate CH₃ | ~2.1 (s, 3H) | ~21.0 |

| Methoxy OCH₃ | ~3.8 (s, 3H) | ~55.5 |

| Methylene O-CH₂ | ~4.7 (d, 2H) | ~65.0 |

| Vinyl CH=CH-CH₂ | ~6.2 (dt, 1H) | ~123.0 |

| Aromatic C-CH= | ~6.7 (d, 1H) | ~134.0 |

| Aromatic CH | ~6.8-7.4 (m, 4H) | ~110-130 |

| Aromatic C-O | ~157.0 | |

| Carbonyl C=O | ~170.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups. chemrxiv.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands. A very strong and sharp peak corresponding to the ester carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. nih.gov Other key absorptions include C-O stretching vibrations for the ester and ether linkages, typically found between 1000-1300 cm⁻¹. sciepub.com C=C stretching vibrations from the aromatic ring and the alkene group appear in the 1450-1650 cm⁻¹ region, while C-H stretching from the aromatic and vinyl groups are observed just above 3000 cm⁻¹. semanticscholar.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C double bonds of the aromatic ring and the vinyl group often produce strong signals in the Raman spectrum. researchgate.netmdpi.com Analysis of both IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic/Vinyl C=C Stretch | 1450 - 1650 | Medium-Weak |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

Computational Chemistry and Quantum Mechanical Studies

While direct and extensive computational studies specifically targeting this compound are not widely available in peer-reviewed literature, its electronic and structural properties can be thoroughly investigated using established quantum mechanical methods. By drawing upon computational analyses of structurally related compounds, such as cinnamaldehyde, cinnamic acid, and other substituted aromatic esters, a detailed theoretical profile of this compound can be constructed. These computational approaches provide profound insights into the molecule's behavior at the atomic level, complementing experimental data.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate a variety of electronic properties and reactivity descriptors.

Reactivity descriptors derived from DFT calculations offer a quantitative measure of the molecule's chemical behavior. These descriptors are based on the conceptual framework of DFT and provide insights into the molecule's stability and reactivity.

| Reactivity Descriptor | Predicted Value (Illustrative) | Significance for this compound |

| Chemical Hardness (η) | ~2.0 eV | A higher value suggests greater stability and lower reactivity, indicative of resistance to changes in electron configuration. |

| Chemical Potential (μ) | ~-3.5 eV | Represents the escaping tendency of electrons from the molecule; a more negative value indicates a higher propensity to accept electrons. |

| Electrophilicity Index (ω) | ~3.0 eV | Quantifies the ability of the molecule to act as an electrophile; a higher value suggests a greater propensity to accept electrons in a reaction. |

Note: The values in this table are illustrative and based on typical ranges observed for similar aromatic esters in DFT studies. Actual values would require specific calculations for this compound.

These DFT-derived parameters are invaluable for understanding the intrinsic electronic characteristics of this compound and for predicting its behavior in various chemical environments.

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. A comprehensive conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn governs its physical and biological properties. Computational methods are exceptionally well-suited for mapping the potential energy surface (PES) and identifying the most stable conformers.

Studies on related molecules like cinnamaldehyde and cinnamic acid have shown that s-trans and s-cis conformers, arising from rotation around the bond between the carbonyl carbon and the adjacent vinyl carbon, often have distinct energy levels. For this compound, the steric hindrance and electronic interactions introduced by the ortho-methoxy group would likely favor specific conformations. It is anticipated that the most stable conformer would adopt a planar or near-planar arrangement of the cinnamyl moiety to maximize π-conjugation, while the orientation of the methoxy and acetate groups would be optimized to minimize steric clashes.

| Conformer Attribute | Predicted Finding for this compound | Rationale |

| Most Stable Conformation | A near-planar arrangement of the phenyl and propenyl groups. | Maximizes the stabilizing effect of π-electron delocalization across the conjugated system. |

| Influence of Methoxy Group | The methoxy group's methyl moiety is likely oriented away from the propenyl side chain. | To minimize steric hindrance between the methoxy group and the rest of the molecule. |

| Rotational Barriers | Moderate energy barriers for rotation around key single bonds. | Indicating that the molecule possesses some degree of conformational flexibility at ambient temperatures. |

Note: The predictions in this table are based on established principles of conformational analysis and findings for structurally similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be predominantly localized over the electron-rich aromatic ring and the π-system of the cinnamyl group, reflecting the electron-donating nature of the methoxy group. The LUMO, conversely, is likely to be distributed over the conjugated system, with significant contributions from the carbonyl group of the acetate moiety, which acts as an electron-withdrawing group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity. inchem.org A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The electron-donating methoxy group is expected to raise the energy of the HOMO, while the conjugated system and the acetate group will influence the LUMO energy, collectively determining the magnitude of the gap.

| FMO Parameter | Predicted Value (Illustrative) | Significance for this compound |

| HOMO Energy | ~ -5.8 eV | Indicates the molecule's ability to donate electrons; a higher energy level suggests stronger nucleophilic character. |

| LUMO Energy | ~ -1.2 eV | Indicates the molecule's ability to accept electrons; a lower energy level suggests stronger electrophilic character at specific sites. |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | A relatively large gap suggests good kinetic stability, consistent with a stable organic ester. inchem.org |

Note: These energy values are illustrative estimates based on DFT calculations of similar aromatic esters and would need to be confirmed by specific computations for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idlibretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red): The most electron-rich areas will be located around the oxygen atoms of the carbonyl group in the acetate moiety and the oxygen atom of the methoxy group. These regions are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms, particularly those attached to the aromatic ring and the propenyl chain.

π-System: The face of the aromatic ring will likely exhibit a region of negative potential due to the delocalized π-electrons, although this will be modulated by the substituents.

The MEP map provides a holistic view of the molecule's electronic landscape, offering intuitive insights into its intermolecular interactions and chemical reactivity that complement the more quantitative data from FMO and other DFT analyses.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituent Position and Functional Group Modification on Biological Profile

The cinnamic acid structure, characterized by a phenyl ring, a carboxylic acid function, and a conjugated double bond, offers multiple sites for modification. mdpi.com The nature and position of substituents on this framework are known to play a pivotal role in the biological efficacy of the resulting derivatives. nih.gov

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of a derivative's biological activity. Studies on related compounds, such as methoxyflavones and methoxyphenyl β-diketones, have shown that the location of the methoxy substituent significantly influences cytotoxic and toxic activities. mdpi.commdpi.com For instance, in some molecular scaffolds, a methoxy group at the 5-position was optimal for inducing a specific type of cell death, while moving it to the 4- or 7-position attenuated or eliminated this activity. nih.gov Similarly, the anti-cancer activity of certain compounds was enhanced by 2-methoxy and 2,4-dimethoxy substitutions. researchgate.net While direct comparisons for 2-methoxycinnamyl acetate (B1210297) are not extensively detailed in the available literature, these findings on related structures underscore the principle that the ortho-position of the methoxy group in 2-methoxycinnamyl acetate is likely a key factor in its specific biological profile.

Functional group modifications also profoundly impact bioactivity. The conversion of the carboxylic acid group of cinnamic acid into esters or amides is a common strategy that often leads to enhanced biological effects. mdpi.com This modification can increase the lipophilicity of the compound, potentially leading to better penetration of biological membranes. mdpi.com For example, a study on ethyl p-methoxycinnamate (EPMC), a para-isomer, indicated that both the ester and methoxy functional groups play an important role in its anti-inflammatory activity. ugm.ac.id Further modifications, such as converting the ester to various amides and hydrazides, have been explored to develop derivatives with potential anticancer properties. researchgate.net The double bond in the cinnamyl linker has also been identified as a relevant chemical feature for the antiproliferative activity in some series of derivatives. nih.gov

The following table summarizes the general impact of these modifications on the biological activity of cinnamic acid derivatives:

| Modification Type | Structural Change | General Impact on Biological Profile | Reference(s) |

| Substituent Position | Altering the position of the methoxy group on the phenyl ring (ortho, meta, para). | Can switch, enhance, or diminish specific biological activities like cytotoxicity. | mdpi.commdpi.comnih.gov |

| Functional Group Modification (Carboxyl Group) | Conversion of carboxylic acid to esters (e.g., acetate). | Often increases lipophilicity and can enhance activities like anti-inflammatory and antimicrobial effects. | mdpi.comugm.ac.id |

| Functional Group Modification (Carboxyl Group) | Conversion of ester to amides or hydrazides. | Creates new derivatives with potentially different or enhanced biological activities, such as anticancer properties. | researchgate.net |

| Functional Group Modification (Alkene Group) | Alterations to the C=C double bond. | Can be critical for maintaining activities like antiproliferation. | nih.gov |

Rational Design of Bioactive Methoxycinnamyl Derivatives

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of action of a compound to create more potent and selective molecules. nih.gov This approach has been applied to cinnamic acid derivatives to develop new therapeutic agents. beilstein-journals.orgnih.gov The process often involves computational methods, such as molecular docking, to predict how a designed molecule will interact with a specific protein target. researchgate.netbiointerfaceresearch.com

A key strategy in the rational design of cinnamic acid derivatives has been their development as inhibitors of specific enzymes implicated in disease. For example, recognizing that matrix metalloproteinase-9 (MMP-9) is overexpressed in many cancers, researchers have designed cinnamic acid derivatives to specifically inhibit this enzyme. biointerfaceresearch.com This design process involves identifying the key pharmacophoric features of the cinnamic acid scaffold that can interact with the active site of MMP-9. Modifications are then made to optimize these interactions. For instance, a hydroxamate group might be introduced onto the aromatic ring to chelate the zinc ion present in the enzyme's active site, thereby enhancing inhibitory activity. biointerfaceresearch.com

The design of methoxycinnamoyl hydrazides as potential anticancer agents provides another example. researchgate.net Starting with ethyl p-methoxycinnamate, a series of hydrazide derivatives were synthesized. In silico studies using molecular docking were then employed to predict their binding affinity to target enzymes like cyclooxygenase-2 (COX-2). researchgate.net These computational predictions, combined with in vitro cytotoxicity assays, help identify the most promising candidates for further development. researchgate.net While these examples often focus on the para-methoxy isomer due to its prevalence in natural sources, the principles are directly applicable to the design of novel 2-methoxycinnamyl derivatives for various therapeutic targets.

Coordination Chemistry and Metal Complexation of Methoxycinnamic Acids

The carboxylic acid group of methoxycinnamic acids makes them effective ligands for coordinating with metal ions. The resulting metal complexes can exhibit unique physicochemical properties and biological activities compared to the parent acid.

Studies on 4-methoxycinnamic acid (the para-isomer) have shown that it can form stable complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Cd(II), as well as lanthanides like Nd(III) and Gd(III). akjournals.comresearchgate.net These complexes are typically prepared by reacting a salt of the metal with an ammonium (B1175870) or sodium salt of the methoxycinnamic acid. akjournals.com Infrared (IR) spectra analysis indicates that the carboxylate group coordinates to the metal ion in a bidentate chelating fashion. akjournals.com The metal-to-ligand ratio is typically 1:2 for d-block metals and 1:3 for the f-block lanthanides, and the complexes often incorporate water molecules into their crystalline structure. akjournals.com

The coordination of metals can also be used to influence the reactivity of the cinnamic acid derivatives themselves. In one study, metals such as silver (Ag) and copper (Cu) were used to form complexes with various cinnamic acid derivatives, including ortho-methoxy-trans-cinnamic acid. mdpi.comresearchgate.net The goal was to alter the molecular orientation in the solid state to control the outcome of [2+2] photocycloaddition reactions. mdpi.com While most of the resulting metal complexes became non-photoreactive, the study demonstrated the principle that metal coordination can manipulate the solid-state behavior of these molecules. mdpi.com

The table below details the characteristics of metal complexes formed with 4-methoxycinnamic acid (L = C₁₀H₉O₃⁻). akjournals.com

| Metal Ion | Formula | Color |

| Mn(II) | MnL₂·2H₂O | Pale pink |

| Co(II) | CoL₂·2H₂O | Pink |

| Ni(II) | NiL₂·H₂O | Green |

| Cu(II) | CuL₂·H₂O | Blue |

| Cd(II) | CdL₂·2H₂O | Yellow |

| Nd(III) | NdL₃·H₂O | Violet |

| Gd(III) | GdL₃·2H₂O | White |

Strategies for Enhancing Bioavailability through Structural Modification

A significant challenge for many phenolic compounds, including methoxycinnamic acid derivatives, is their often low bioavailability. pg.edu.pl This can limit their therapeutic potential. Structural modification is a key strategy to overcome this hurdle by improving properties such as lipophilicity, which governs absorption and distribution. pg.edu.plactapol.net

One of the most effective strategies is the prodrug approach. ijpcbs.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. orientjchem.org For compounds with a carboxylic acid group, like methoxycinnamic acid, converting it into an ester (such as the acetate in this compound) is a classic prodrug strategy. This esterification masks the polar carboxylic acid group, increasing the molecule's lipophilicity and enhancing its ability to cross cell membranes. mdpi.com Once absorbed, enzymes in the body can hydrolyze the ester bond to release the active parent compound.

Degradation Pathways and Environmental Transformation of Methoxycinnamyl Acetate

Photolytic Degradation Processes under Various Conditions

No research data is currently available on the photolytic degradation of 2-Methoxycinnamyl acetate (B1210297).

Oxidative and Halogenative Chemical Transformations (e.g., Sodium Hypochlorite (B82951), Hydrogen Peroxide)

Specific studies on the oxidative and halogenative chemical transformations of 2-Methoxycinnamyl acetate using reagents such as sodium hypochlorite or hydrogen peroxide have not been found.

Theoretical Modeling of Degradation Reactivity and Products

There are no available theoretical or computational modeling studies that predict the degradation reactivity and products of this compound.

Future Research Directions and Emerging Applications in Chemical Biology

Elucidation of Novel Molecular Targets and Signaling Pathways

Currently, specific molecular targets and signaling pathways directly modulated by 2-methoxycinnamyl acetate (B1210297) remain largely uncharacterized in publicly available scientific literature. Research on structurally related compounds, however, provides a foundation for future investigations. For instance, various cinnamyl derivatives and cinnamon extracts have demonstrated anti-inflammatory properties, suggesting that 2-methoxycinnamyl acetate could potentially interact with inflammatory signaling cascades. rsc.org

Future research should prioritize the identification of the direct binding partners of this compound within the cell. Unbiased screening approaches, such as affinity chromatography-mass spectrometry or activity-based protein profiling, could reveal novel protein targets. Following the metabolic fate of cinnamyl acetate is also crucial, as it is likely hydrolyzed by cellular esterases to 2-methoxycinnamyl alcohol and subsequently oxidized to 2-methoxycinnamic acid. wikipedia.org The biological activities of these metabolites may be significant. For example, 2-methoxycinnamic acid has been shown to enhance the inhibition of tyrosinase activity, an enzyme involved in melanin (B1238610) biosynthesis. chemfaces.com Investigating whether this compound acts as a pro-drug for these more active metabolites is a critical research question.

Furthermore, comprehensive studies employing transcriptomics and proteomics in cell models treated with this compound would be invaluable for mapping the broader signaling networks affected by the compound. This could uncover unexpected connections to pathways involved in cellular processes such as proliferation, apoptosis, or metabolic regulation, opening new avenues for its application in chemical biology.

Development of Advanced Synthetic Methodologies for this compound and its Bioactive Derivatives

The synthesis of this compound can be achieved through established chemical methods, primarily involving the esterification of 2-methoxycinnamyl alcohol.

Current Synthetic Approaches: A common method for synthesizing cinnamyl acetates involves the reaction of the corresponding cinnamyl alcohol with acetic anhydride (B1165640). google.commdpi.com This reaction can be catalyzed by acids such as phosphoric acid or p-toluenesulfonic acid. google.com General methods for the acetylation of alcohols, which are applicable to 2-methoxycinnamyl alcohol, also include catalyst-free conditions at elevated temperatures or the use of promoters like sodium bicarbonate. mdpi.comresearchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product |

| 2-Methoxycinnamyl alcohol | Acetic anhydride | Acid catalyst (e.g., H₃PO₄) | This compound |

| 2-Methoxycinnamyl alcohol | Acetic anhydride | 60°C, Solvent-free | This compound |

| 2-Methoxycinnamyl alcohol | Ethyl acetate | Lipase (B570770) (e.g., Novozym 435) | This compound |

Future research should focus on developing more advanced, efficient, and environmentally benign synthetic methodologies. This includes the exploration of:

Furthermore, the synthesis of a library of bioactive derivatives based on the this compound scaffold is a promising direction. Modifications to the aromatic ring, the alkyl chain, or the ester group could be systematically explored to generate analogues with potentially enhanced potency or novel biological activities.

Bioengineering Approaches for Enhanced Production or Biotransformation of Related Compounds

Bioengineering offers a powerful and sustainable alternative to chemical synthesis for the production of valuable natural compounds and their derivatives. While specific bioengineering strategies for this compound are not yet established, research on related molecules provides a clear roadmap for future endeavors.

A key area of development is the microbial biosynthesis of cinnamyl esters. The successful de novo biosynthesis of cinnamyl acetate has been demonstrated in engineered Escherichia coli. This was achieved by constructing an artificial biosynthetic pathway starting from L-phenylalanine. This foundational work suggests that microbial platforms could be engineered for the specific production of this compound by introducing the necessary enzymes for the methoxylation of a precursor, such as a hydroxylase followed by a methyltransferase, into the cinnamyl acetate-producing strain.

Another promising approach is the biotransformation of readily available precursors using whole-cell or enzymatic systems. Plant cell cultures, for example, have been used for the biotransformation of cinnamyl alcohol into glycosylated derivatives. magic.eco This indicates the presence of enzymatic machinery in plant cells that can modify the cinnamyl backbone. Future research could explore the use of plant cell cultures or isolated plant enzymes to convert precursors like 2-methoxycinnamyl alcohol into the desired acetate ester or other novel derivatives.

Potential Bioengineering Strategies:

| Approach | Organism/System | Precursor | Target Product |

| De Novo Biosynthesis | Engineered E. coli | Glucose / L-Phenylalanine | This compound |

| Biotransformation | Plant Cell Cultures | 2-Methoxycinnamyl alcohol | This compound |

| Enzymatic Conversion | Isolated Lipases | 2-Methoxycinnamyl alcohol | This compound |

These bio-based production methods could offer significant advantages in terms of sustainability, reducing the reliance on petrochemical-based reagents and harsh reaction conditions associated with traditional chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxycinnamyl acetate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 2-methoxycinnamic acid with acetic anhydride or acetyl chloride under controlled conditions. For example, manganese(III) acetate has been used as a catalyst in analogous reactions to generate methoxy-substituted lactones and esters via radical pathways . Optimization includes adjusting reaction time (e.g., 6–12 hours) and temperature (60–80°C) to balance yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms structural integrity via proton shifts (e.g., methoxy protons at δ 3.8–4.0 ppm and acetate methyl groups at δ 2.0–2.2 ppm).

- HPLC : Validates purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

- GC-MS : Identifies fragmentation patterns (e.g., m/z 176 for the cinnamyl fragment) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks.

- PPE : Nitrile gloves (tested for chemical resistance per EN 374), lab coats, and safety goggles .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the choice of catalyst influence stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Catalysts like manganese(III) acetate promote radical-mediated pathways, favoring trans-addition in cinnamyl systems due to steric effects. For enantioselective synthesis, chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetric induction, though yields may vary (40–70%) . Comparative studies using DFT calculations are recommended to optimize transition states.

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolysis occurs above pH 7, generating 2-methoxycinnamic acid and acetate ions. Buffered solutions (pH 4–6) in acetate or phosphate buffers are optimal for long-term storage .

- Thermal Stability : Decomposition begins at 120°C, monitored via TGA. For kinetic studies, Arrhenius parameters (Ea ≈ 80 kJ/mol) can be derived using isothermal calorimetry .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).

- Analytical Cross-Validation : Compare yields via HPLC, GC-MS, and gravimetric analysis to rule out measurement biases.

- Replication : Reproduce conditions from conflicting studies (e.g., molar ratios in vs. industrial protocols) to identify protocol-specific outliers .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for ester hydrolysis or radical additions (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics.

- QSPR Models : Correlate substituent effects (e.g., methoxy position) with reaction rates using PubChem data .

Data Contradiction Analysis

Q. Why do different studies report divergent optimal temperatures for synthesizing this compound?

- Methodological Answer : Discrepancies arise from solvent-dependent activation energies. For example:

- Polar Solvents (DMF, Acetonitrile) : Lower optimal temperatures (60°C) due to enhanced solubility of intermediates.

- Nonpolar Solvents (Toluene) : Require higher temperatures (80°C) to overcome kinetic barriers . Meta-analyses of solvent dielectric constants and boiling points are critical for reconciling data.

Methodological Recommendations

Q. How should researchers design experiments to study the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase) with IC50 determination via spectrophotometry.

- Cell-Based Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays, ensuring solvent controls (e.g., DMSO <0.1% v/v) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.